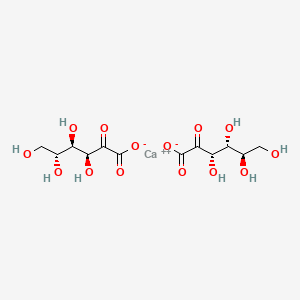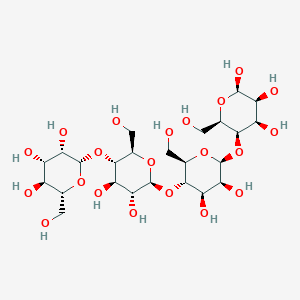
Tin(2+) neodecanoate
Overview
Description
Tin(2+) neodecanoate, also known as tin(IV) neodecanoate, is a chemical compound composed of a tin atom and two neodecanoate ions. It is a white, crystalline solid with a melting point of 74-76 °C and a molecular weight of 536.71 g/mol. This compound has a variety of applications in the chemical industry, including as a catalyst in chemical synthesis, as a corrosion inhibitor, and as a lubricant for metal surfaces. It is also used in the production of polymers, pharmaceuticals, and other organic compounds.
Scientific Research Applications
Tin Oxide in Materials Science
Tin oxide (SnO2) is extensively studied for its applications in gas sensors, oxidation catalysts, and transparent conductors. The unique physical and chemical properties of tin oxide, particularly its dual valency (Sn4+ and Sn2+), facilitate reversible transformations of the surface composition, influencing its electronic structure and functionality in sensing and catalytic applications. The modifications of tin oxide by additives enhance its charge carrier concentration, gas sensitivity, or catalytic activity, demonstrating its versatility in materials science applications (Batzill & Diebold, 2005).
Titanium Nitride in Energy and Electronics
Titanium nitride (TiN) has garnered attention for its potential in low-temperature proton exchange membrane fuel cells due to its electrical conductivity and oxidation resistance, acting as a durable electrocatalyst material. The inert nature of TiN and its ability to form a protective oxide/oxynitride layer enhance its electrochemical stability and performance under fuel cell conditions (Avasarala & Haldar, 2010).
Photocatalysis and Solar Energy Conversion
Research on plasmonic materials like titanium nitride (TiN) highlights its potential in solar energy technologies, including solar water splitting. TiN's compatibility with CMOS technology, along with its corrosion resistance and mechanical durability, positions it as a cost-effective alternative to noble metals for enhancing solar energy conversion efficiency (Naldoni et al., 2017).
Supercapacitors and Energy Storage
The design of electrodes using materials like titanium nitride (TiN) for supercapacitors highlights the importance of nanostructuring for achieving high volumetric capacitance and energy density. The hierarchical assembly of TiN nanoparticles into nanopillars demonstrates an innovative approach to optimize the electrochemical and mechanical properties of supercapacitor electrodes (Qin et al., 2018).
Mechanism of Action
Target of Action
Tin(2+) neodecanoate is primarily used as an oxidation catalyst, drying agent, rubber adhesion promoter and bonding agent, and plastic degradent . Its targets are therefore the substances it is intended to catalyze, dry, bond, or degrade.
Mode of Action
In the context of polyurethane production, it serves as a catalyst for the reaction of isocyanates with polyols . This catalytic action likely involves the formation of a complex transition state, facilitating the reaction process .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on its application. In the production of polyurethane systems, it catalyzes the reaction between isocyanates and polyols, leading to the formation of polyurethane . The downstream effects include the production of polyurethane systems with desired properties.
Result of Action
The result of this compound’s action is the successful catalysis of reactions, promotion of adhesion, or degradation of plastics, depending on its application . For instance, in the production of polyurethane systems, the result is the formation of polyurethane with desired properties .
properties
IUPAC Name |
7,7-dimethyloctanoate;tin(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2.Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROUPOMLWHGKPN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Neodecanoic acid, tin(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
49556-16-3 | |
| Record name | Neodecanoic acid, tin(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049556163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodecanoic acid, tin(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tin(2+) neodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)









![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)
![4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593428.png)
